molecular formula C8H18N2 B14641182 N,N-Diethylbutanimidamide CAS No. 53510-30-8

N,N-Diethylbutanimidamide

Cat. No.: B14641182
CAS No.: 53510-30-8
M. Wt: 142.24 g/mol
InChI Key: RFCZFRBWFIKGTJ-UHFFFAOYSA-N
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Description

N,N-Diethylbutanimidamide is an organic compound with the molecular formula C8H18N2 It is characterized by the presence of an amidine group, which is a functional group containing a carbon-nitrogen double bond (C=N) and a nitrogen atom bonded to two alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylbutanimidamide can be synthesized through the reaction of butanamide with diethylamine. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amidine group. Common dehydrating agents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts can also enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylbutanimidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the amidine group to an amine.

    Substitution: The nitrogen atoms in the amidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oximes or nitriles.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amidines depending on the reagents used.

Scientific Research Applications

N,N-Diethylbutanimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Diethylbutanimidamide involves its interaction with specific molecular targets. The amidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

    N,N-Dimethylbutanimidamide: Similar structure but with methyl groups instead of ethyl groups.

    N,N-Diethylacetamidamide: Contains an acetamide group instead of a butanamide group.

    N,N-Diethylformamidamide: Contains a formamide group instead of a butanamide group.

Uniqueness: N,N-Diethylbutanimidamide is unique due to its specific alkyl chain length and the presence of the amidine group, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

53510-30-8

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N,N-diethylbutanimidamide

InChI

InChI=1S/C8H18N2/c1-4-7-8(9)10(5-2)6-3/h9H,4-7H2,1-3H3

InChI Key

RFCZFRBWFIKGTJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=N)N(CC)CC

Origin of Product

United States

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